molecular formula C5H6N2O2S B15089846 4-Methyl-3-nitrothiophen-2-amine

4-Methyl-3-nitrothiophen-2-amine

Cat. No.: B15089846
M. Wt: 158.18 g/mol
InChI Key: ONSRETHCXZVXRB-UHFFFAOYSA-N
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Description

4-Methyl-3-nitrothiophen-2-amine is a heterocyclic compound that belongs to the thiophene family Thiophenes are sulfur-containing five-membered ring compounds that exhibit a wide range of biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the efficient synthetic routes for 4-Methyl-3-nitrothiophen-2-amine involves the reaction of α-nitroketene N,S-aryl/alkylaminoacetals with 1,4-dithiane-2,5-diol in the presence of potassium carbonate (K₂CO₃) in refluxing ethanol . This method generates two carbon-carbon bonds in a single operation and proceeds through a sequence of reactions, including the generation of 2-mercaptoacetaldehyde, nucleophilic carbonyl addition, annelation, and elimination steps .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be adapted for large-scale production by optimizing reaction conditions and using industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-nitrothiophen-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include hydrogen gas (H₂) with palladium on carbon (Pd/C) and sodium borohydride (NaBH₄).

    Substitution: Common nucleophiles include halides (Cl⁻, Br⁻), alkoxides (RO⁻), and thiolates (RS⁻).

Major Products Formed

    Reduction: Reduction of the nitro group yields 4-Methyl-3-aminothiophen-2-amine.

    Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Methyl-3-nitrothiophen-2-amine involves its interaction with molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The amine group can form hydrogen bonds and participate in various biochemical interactions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-3-nitrothiophen-2-amine is unique due to the presence of both nitro and amine functional groups on the thiophene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C5H6N2O2S

Molecular Weight

158.18 g/mol

IUPAC Name

4-methyl-3-nitrothiophen-2-amine

InChI

InChI=1S/C5H6N2O2S/c1-3-2-10-5(6)4(3)7(8)9/h2H,6H2,1H3

InChI Key

ONSRETHCXZVXRB-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=C1[N+](=O)[O-])N

Origin of Product

United States

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